3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride

Catalog No.
S940007
CAS No.
2097958-91-1
M.F
C9H17ClFNO
M. Wt
209.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochlor...

CAS Number

2097958-91-1

Product Name

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride

IUPAC Name

3-fluoro-3-(oxan-4-ylmethyl)azetidine;hydrochloride

Molecular Formula

C9H17ClFNO

Molecular Weight

209.69 g/mol

InChI

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-1-3-12-4-2-8;/h8,11H,1-7H2;1H

InChI Key

NVXQDVRZFZTGNA-UHFFFAOYSA-N

SMILES

C1COCCC1CC2(CNC2)F.Cl

Canonical SMILES

C1COCCC1CC2(CNC2)F.Cl

Potential in central nervous system (CNS) disorders

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, a molecule with a relatively unique structure, has emerged as a potential candidate for research into CNS disorders. Studies suggest it may interact with specific neurotransmitter systems in the brain, offering a target for therapeutic intervention. However, more research is needed to fully understand its mechanism of action and efficacy in specific CNS conditions [].

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2NC_{10}H_{12}ClF_2N and a molecular weight of approximately 219.66 g/mol. This compound is characterized by its unique azetidine ring structure, which incorporates a fluorine atom and an oxane (tetrahydrofuran) moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various research applications. The compound is primarily utilized in medicinal chemistry and pharmacological studies due to its potential biological activities and reactivity in

The chemical reactivity of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride can be attributed to the presence of the azetidine ring and the fluorine substituent. Typical reactions may include:

  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Ring Opening Reactions: Under specific conditions, the azetidine ring may undergo ring-opening reactions, which can lead to the formation of larger cyclic or acyclic compounds.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base neutralization reactions, which are essential in pharmaceutical formulations.

Research indicates that 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. Preliminary studies suggest:

  • Antimicrobial Properties: The compound has shown effectiveness against certain bacterial strains, indicating potential use in antibiotic development.
  • Cytotoxic Activity: In vitro studies reveal that it may possess cytotoxic effects on various cancer cell lines, suggesting its utility in oncology research.
  • Neurological Effects: Due to its structural similarity to other psychoactive compounds, it is being investigated for potential neuroprotective properties.

The synthesis of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride typically involves several key steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination: Introduction of the fluorine atom can be accomplished using fluorinating agents such as Selectfluor or via nucleophilic substitution methods.
  • Hydrochloride Formation: The final step involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

This multi-step synthesis requires careful optimization of reaction conditions to maximize yield and purity .

3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride finds applications across various fields:

  • Pharmaceutical Research: It serves as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Chemical Biology: The compound is used in studies investigating the mechanisms of action of similar azetidine derivatives.
  • Synthetic Chemistry: It acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding its pharmacodynamics and potential side effects. Early findings suggest interactions with specific protein targets that may mediate its biological effects, warranting further investigation through techniques like molecular docking and binding assays.

Several compounds share structural similarities with 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, including:

Compound NameMolecular FormulaUnique Features
3-Fluoro-3-(trifluoromethyl)azetidine hydrochlorideC4H6ClF4NContains trifluoromethyl group; higher lipophilicity
3-(oxan-4-yl)azetidine hydrochlorideC8H16ClNOLacks fluorine; simpler structure
3-Fluoro-3-[phenylmethyl]azetidine hydrochlorideC10H12ClF2NContains phenyl group; different biological activity

The uniqueness of 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride lies in its specific combination of functional groups and structural features, which contribute to its distinct biological properties and reactivity profiles compared to these similar compounds .

Dates

Last modified: 08-16-2023

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